4-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring fused with a pyrrolidine carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with pyrrolidine-3-carboxylic acid under controlled conditions. One common method includes the use of a base such as sodium carbonate in an aqueous medium to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at room temperature with constant stirring to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or sulfonylated derivatives
Scientific Research Applications
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, thereby reducing the enzyme’s activity . This inhibition can lead to various physiological effects, such as reduced bicarbonate production and altered pH balance in tissues.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 4-Amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of a benzodioxin ring with a pyrrolidine carboxylic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c15-13(16)10-7-14-6-9(10)8-1-2-11-12(5-8)18-4-3-17-11/h1-2,5,9-10,14H,3-4,6-7H2,(H,15,16) |
InChI Key |
AQEWMHVQDVFJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CNCC3C(=O)O |
Origin of Product |
United States |
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